molecular formula C6H6I2N2O2 B2395344 methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate CAS No. 1189749-31-2

methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

Cat. No.: B2395344
CAS No.: 1189749-31-2
M. Wt: 391.935
InChI Key: QFNMDNSWDYAVNE-UHFFFAOYSA-N
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Description

Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring, and a methyl ester group attached to the 2-position via an acetyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate typically involves the iodination of an imidazole precursor followed by esterification. One common method involves the reaction of 4,5-diiodoimidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the specific conditions and reagents depend on the desired transformation.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 4,5-disubstituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Hydrolysis: Formation of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Scientific Research Applications

Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diiodoimidazole: Lacks the ester group but shares the diiodo substitution pattern.

    Methyl 2-(1H-imidazol-1-yl)acetate: Lacks the iodine atoms but has a similar ester linkage.

    2-(4,5-Dichloro-1H-imidazol-1-yl)acetate: Similar structure with chlorine atoms instead of iodine.

Uniqueness

Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 2-(4,5-diiodoimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNMDNSWDYAVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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